molecular formula C20H24N2 B5983952 1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine

1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine

Cat. No.: B5983952
M. Wt: 292.4 g/mol
InChI Key: LTEVNLLSOUKNPE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry. This particular compound features a piperazine ring substituted with an ethyl group and a fluorenylmethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine typically involves the reaction of 1-ethylpiperazine with 9H-fluoren-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can act as a ligand for various receptors, enzymes, or ion channels, modulating their activity. For example, it may interact with GABA receptors, leading to altered neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the fluorenylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-2-21-9-11-22(12-10-21)15-16-7-8-20-18(13-16)14-17-5-3-4-6-19(17)20/h3-8,13H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVNLLSOUKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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